2-Anilinoethanethiol
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Overview
Description
2-Anilinoethanethiol is an organic compound with the molecular formula C8H11NS. It is characterized by the presence of an aniline group attached to an ethanethiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Anilinoethanethiol can be synthesized through several methods. One common approach involves the reaction of aniline with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Anilinoethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-anilinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2-Aminoethanethiol: Similar structure but with an amino group instead of an aniline group.
Aniline: Lacks the ethanethiol moiety.
Ethanethiol: Lacks the aniline group .
Uniqueness: 2-Anilinoethanethiol is unique due to the presence of both an aniline and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
5977-99-1 |
---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-anilinoethanethiol |
InChI |
InChI=1S/C8H11NS/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
GSZFZXVMYGIDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCS |
Origin of Product |
United States |
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